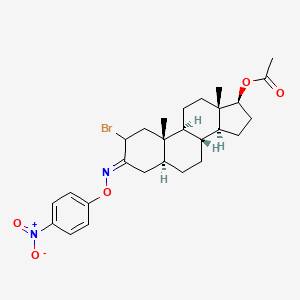
Ethylideneoxidanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylideneoxidanium is a chemical compound known for its unique structure and reactivity It is characterized by the presence of an ethylidene group bonded to an oxidanium ion
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylideneoxidanium can be synthesized through several methods, including:
Electrosynthesis: This method involves the use of an electric current to drive the formation of this compound from precursor molecules.
Chemical Synthesis: Another approach involves the reaction of ethylidene precursors with oxidizing agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound often employs large-scale electrosynthesis due to its efficiency and scalability. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield .
Chemical Reactions Analysis
Types of Reactions: Ethylideneoxidanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ethylidene oxide, a valuable intermediate in organic synthesis.
Reduction: Reduction reactions can convert this compound into ethylidene alcohols under specific conditions.
Substitution: It participates in nucleophilic substitution reactions, where the oxidanium ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products:
Oxidation Products: Ethylidene oxide.
Reduction Products: Ethylidene alcohols.
Substitution Products: Various substituted ethylidene derivatives.
Scientific Research Applications
Ethylideneoxidanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: Research explores its potential as a biochemical probe to study cellular processes.
Medicine: Investigations are ongoing into its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which ethylideneoxidanium exerts its effects involves its ability to act as an electrophile, facilitating various chemical reactions. It targets nucleophilic sites in molecules, leading to the formation of new chemical bonds. This reactivity is harnessed in synthetic chemistry to construct complex molecular architectures .
Comparison with Similar Compounds
Ethylene oxide: Similar in structure but differs in reactivity and applications.
Ethylidene chloride: Shares the ethylidene group but has different chemical properties.
Uniqueness: Ethylideneoxidanium is unique due to its oxidanium ion, which imparts distinct reactivity compared to other ethylidene compounds. This makes it a valuable reagent in synthetic chemistry and industrial applications .
Properties
CAS No. |
23653-97-6 |
|---|---|
Molecular Formula |
C2H5O+ |
Molecular Weight |
45.06 g/mol |
IUPAC Name |
ethylideneoxidanium |
InChI |
InChI=1S/C2H4O/c1-2-3/h2H,1H3/p+1 |
InChI Key |
IKHGUXGNUITLKF-UHFFFAOYSA-O |
Canonical SMILES |
CC=[OH+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-4-[(2S)-6-methylhepta-4,6-dien-2-yl]benzene](/img/structure/B14692651.png)

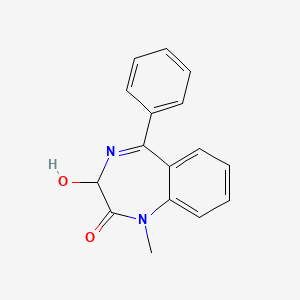
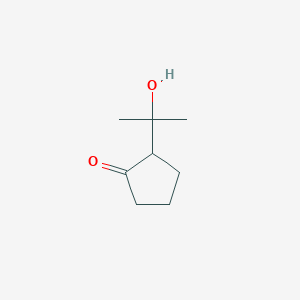
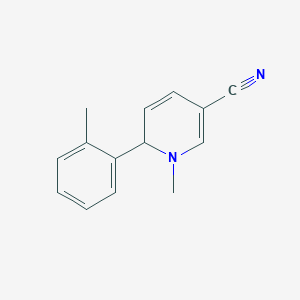
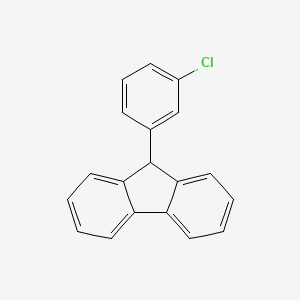
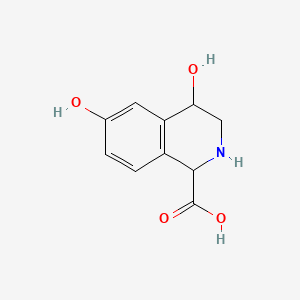
![(E)-Bis[2-(propan-2-yl)phenyl]diazene](/img/structure/B14692699.png)
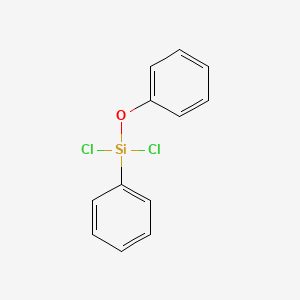
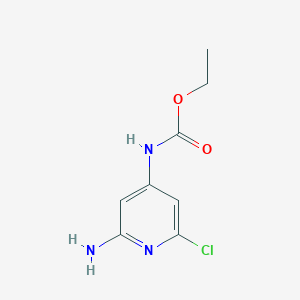
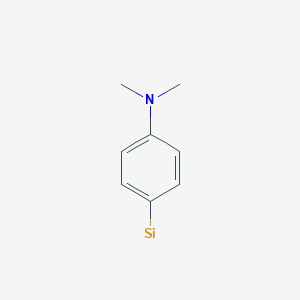
![Benz[a]anthracene, 4,7-dimethyl-](/img/structure/B14692741.png)
